molecular formula C14H15IN2O B7076976 N-(1-cyano-2,2-dimethylcyclopropyl)-2-iodo-3-methylbenzamide

N-(1-cyano-2,2-dimethylcyclopropyl)-2-iodo-3-methylbenzamide

Cat. No.: B7076976
M. Wt: 354.19 g/mol
InChI Key: IHHVBMZWRDXUIZ-UHFFFAOYSA-N
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Description

N-(1-cyano-2,2-dimethylcyclopropyl)-2-iodo-3-methylbenzamide is a complex organic compound with a unique structure that includes a cyano group, a dimethylcyclopropyl group, an iodine atom, and a methylbenzamide moiety

Properties

IUPAC Name

N-(1-cyano-2,2-dimethylcyclopropyl)-2-iodo-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IN2O/c1-9-5-4-6-10(11(9)15)12(18)17-14(8-16)7-13(14,2)3/h4-6H,7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHVBMZWRDXUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2(CC2(C)C)C#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-2,2-dimethylcyclopropyl)-2-iodo-3-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the Cyano Group: The cyano group can be added via a nucleophilic substitution reaction using a suitable cyanide source.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-2,2-dimethylcyclopropyl)-2-iodo-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups, such as reducing the cyano group to an amine.

    Substitution: The iodine atom can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as sodium azide (NaN₃) and organolithium compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-cyano-2,2-dimethylcyclopropyl)-2-iodo-3-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-cyano-2,2-dimethylcyclopropyl)-2-iodo-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and iodine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyano-2,2-dimethylcyclopropyl)-1-adamantanecarboxamide
  • N-(1-Cyano-2,2-dimethylcyclopropyl)-3,4-dihydro-2H-chromene-2-carboxamide
  • N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-3,5-dimethylbenzamide

Uniqueness

N-(1-cyano-2,2-dimethylcyclopropyl)-2-iodo-3-methylbenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications where iodine’s properties are advantageous.

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